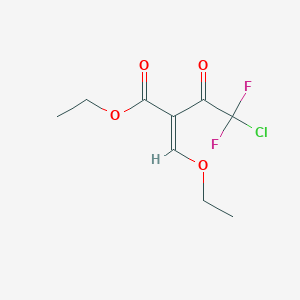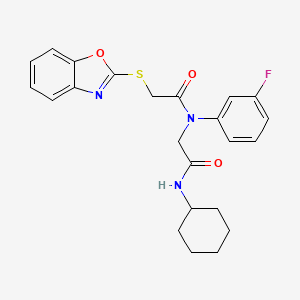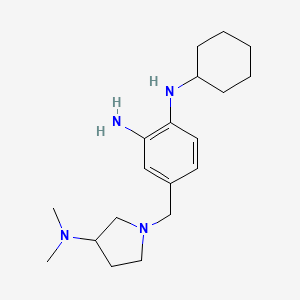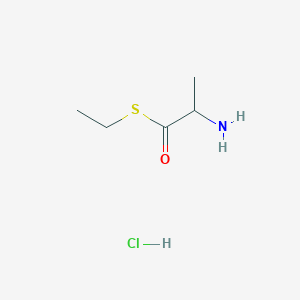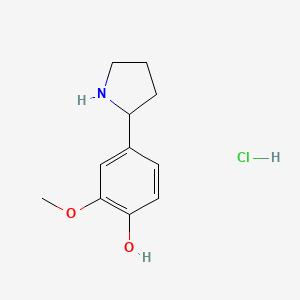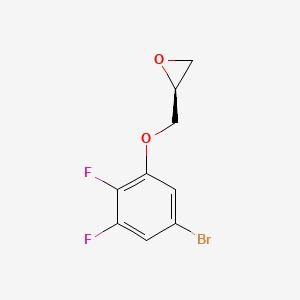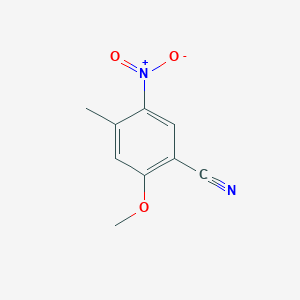
3,3-Difluoro-1-Hexylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-Hexylcyclopropene is an organofluorine compound characterized by the presence of two fluorine atoms attached to a cyclopropene ring, which is further substituted with a hexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-Hexylcyclopropene typically involves the [1 + 2] cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of fluorosulfonyl difluoroacetate (FSO2CF2COOSiMe3) in the presence of sodium fluoride (NaF) at elevated temperatures (around 120°C) in a solvent such as diglyme . This reaction yields 3,3-difluoro-1-iodocyclopropenes, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods: For industrial-scale production, the process involves similar reaction conditions but optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques such as rapid column chromatography can enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-1-Hexylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding cyclopropene oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Cyclopropene oxides.
Reduction: Reduced cyclopropene derivatives.
Substitution: Amino or thio-substituted cyclopropenes.
Applications De Recherche Scientifique
3,3-Difluoro-1-Hexylcyclopropene has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism by which 3,3-Difluoro-1-Hexylcyclopropene exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor interactions, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
3,3-Difluoro-1,2-Diarylcyclopropenes: These compounds share the difluorocyclopropene core but differ in their aryl substituents, which can influence their reactivity and applications.
3,3-Difluoro-1-Iodocyclopropenes: Similar in structure but with an iodine atom, these compounds are used as intermediates in further functionalization reactions.
1,1-Difluorocyclopropanes: These compounds have two fluorine atoms on the same carbon, differing in their substitution pattern and reactivity.
Uniqueness: The hexyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H14F2 |
|---|---|
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
3,3-difluoro-1-hexylcyclopropene |
InChI |
InChI=1S/C9H14F2/c1-2-3-4-5-6-8-7-9(8,10)11/h7H,2-6H2,1H3 |
Clé InChI |
OULQZTAOIAEMSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


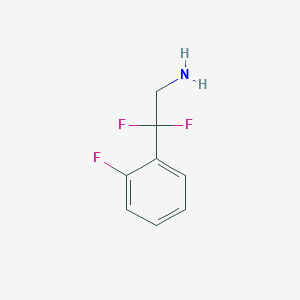
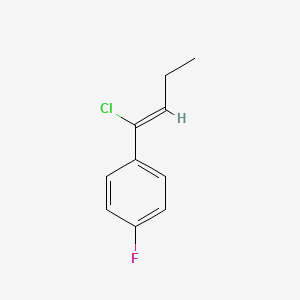
![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
